molecular formula C10H14N2 B15072213 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine

2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine

Cat. No.: B15072213
M. Wt: 162.23 g/mol
InChI Key: VDRQJZBUGAEMSM-UHFFFAOYSA-N
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Description

2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-2-isopropylpyridine with hydrazine derivatives can lead to the formation of the desired compound. The reaction typically requires the use of a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow reactors and other advanced technologies may be employed to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine
  • 2H-Pyrazolo[3,4-b]pyridine
  • Pyrazolo[4,3-c]pyridine

Uniqueness

2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other pyrazolopyridine derivatives .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-propan-2-yl-3,3a-dihydropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H14N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-6,8-9H,7H2,1-2H3

InChI Key

VDRQJZBUGAEMSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=CC2C1

Origin of Product

United States

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